(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
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Description
(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C29H31N5O4S and its molecular weight is 545.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound (Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile represents a novel structure within the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex molecular architecture that includes a pyrazole ring, azepan sulfonamide, and morpholine moieties. Its molecular formula is C24H30N4O3S, with a molecular weight of approximately 478.66 g/mol. The structural components contribute to its potential interactions with various biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines, including MCF7 and MDA-MB-231:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Similar Pyrazole Derivative | MCF7 | 0.08 |
Similar Pyrazole Derivative | MDA-MB-231 | 0.26 |
These findings suggest that the compound may induce apoptosis through caspase activation pathways, which are critical in regulating cell death and survival.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation:
Compound | Activity | IC50 (nM) |
---|---|---|
N-(4-fluorophenyl)-2,3-dihydro-pyrazole derivative | COX inhibition | 1.2 |
This suggests that this compound could exhibit similar anti-inflammatory properties.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of certain pyrazole derivatives by inhibiting enzymes like acetylcholinesterase (AChE), which is crucial for maintaining cholinergic function. The inhibition of AChE can lead to enhanced cognitive function and neuroprotection:
Compound | AChE Inhibition IC50 (nM) |
---|---|
Pyrazole derivative with phenolic substitutions | 66.37 |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Caspases : Activation of caspases leads to apoptosis in cancer cells.
- Cyclooxygenases : Inhibition reduces inflammatory mediators.
- Acetylcholinesterase : Inhibition enhances neurotransmitter availability in the nervous system.
Case Studies
A study conducted by Tewari et al. (2014) evaluated a series of pyrazole derivatives for their anti-inflammatory activity in vivo, showing promising results that support the potential efficacy of compounds like this compound in treating inflammatory conditions.
Properties
Molecular Formula |
C29H31N5O4S |
---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C29H31N5O4S/c30-21-24(29(35)32-15-17-38-18-16-32)19-25-22-34(26-10-4-3-5-11-26)31-28(25)23-9-8-12-27(20-23)39(36,37)33-13-6-1-2-7-14-33/h3-5,8-12,19-20,22H,1-2,6-7,13-18H2/b24-19- |
InChI Key |
NVPGYEXLOFNCTN-CLCOLTQESA-N |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3/C=C(/C#N)\C(=O)N4CCOCC4)C5=CC=CC=C5 |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=C(C#N)C(=O)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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